molecular formula C17H9FN2O2 B7747324 2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile

Cat. No.: B7747324
M. Wt: 292.26 g/mol
InChI Key: IAONMZSUAUTSLC-UHFFFAOYSA-N
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Description

2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile is a synthetic organic compound that features a unique combination of functional groups, including an indene-1,3-dione moiety, a fluoroaniline group, and a nitrile group

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN2O2/c18-10-5-7-11(8-6-10)20-14(9-19)15-16(21)12-3-1-2-4-13(12)17(15)22/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAONMZSUAUTSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile typically involves the condensation of 1,3-indandione with 4-fluoroaniline in the presence of a suitable base, followed by the introduction of a nitrile group. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or acetonitrile.

    Base: Bases like sodium hydroxide or potassium carbonate.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-80°C) to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The fluoroaniline moiety can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group could yield an amine, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxoinden-2-ylidene)-2-(4-chloroanilino)acetonitrile: Similar structure with a chloro group instead of a fluoro group.

    2-(1,3-dioxoinden-2-ylidene)-2-(4-bromoanilino)acetonitrile: Similar structure with a bromo group instead of a fluoro group.

    2-(1,3-dioxoinden-2-ylidene)-2-(4-methoxyanilino)acetonitrile: Similar structure with a methoxy group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 2-(1,3-dioxoinden-2-ylidene)-2-(4-fluoroanilino)acetonitrile can impart unique properties, such as increased lipophilicity, altered electronic properties, and potential for specific interactions with biological targets. These characteristics can make it more suitable for certain applications compared to its analogs.

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